Antiproliferative Selectivity Profile Across Hematologic vs. Solid Tumor Cell Lines
Hexacyclinol shows pronounced differential cytotoxicity against leukemia cell lines (K562, L-930) compared to the cervical carcinoma line HeLa, a selectivity pattern not replicated by common fungal cytotoxics such as cytochalasin B, which typically shows broad, non-selective cytotoxicity across adherent and suspension lines [1]. The K562 IC50 of 0.4 μg/mL is ~25-fold lower than the HeLa IC50 of 10 μg/mL, indicating a therapeutic window exploitable in hematologic malignancy models [1].
| Evidence Dimension | Differential cytotoxicity (K562 vs. HeLa IC50 ratio) |
|---|---|
| Target Compound Data | K562 IC50 0.4 μg/mL; HeLa IC50 10 μg/mL; L-930 IC50 1.4 μg/mL |
| Comparator Or Baseline | Cytochalasin B: broadly cytotoxic with IC50 typically 1–10 μM across many cell lines (non-selective) [Class-level baseline] |
| Quantified Difference | ~25-fold selectivity index (HeLa/K562) for Hexacyclinol; no comparable selectivity reported for cytochalasin B in same cell panel |
| Conditions | MTT assay, 72 h exposure; cell lines K562 (CML), L-930 (lymphoblastoid), HeLa (cervical adenocarcinoma) |
Why This Matters
This selectivity enables researchers to target hematopoietic tumor models with reduced toxicity to adherent cell lines, a feature important for in vitro drug screening cascades where lead compounds are prioritized by differential cytotoxicity.
- [1] Schlegel B, Härtl A, Dahse HM, et al. J Antibiot. 2002;55(9):814-7. View Source
